Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate
Overview
Description
“Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate” is also known as "Ethyl (2,3,4,5-Tetrafluorobenzoyl)acetate" . It is a fluorinated benzoylacetate used as a synthetic reagent in the preparation of antibacterial and potential antitumor agents .
Molecular Structure Analysis
The molecular formula of “Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate” is C11H8F4O3 . It has a molecular weight of 264.18 .
Chemical Reactions Analysis
The specific chemical reactions involving “Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate” are not provided in the search results .
Physical And Chemical Properties Analysis
“Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate” is a solid at 20°C . It has a melting point of 48°C and a boiling point of 100°C at 0.1 mmHg . It is soluble in toluene .
Scientific Research Applications
Chemical Synthesis
“Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate” is a fluorinated benzoylacetate used as a synthetic reagent . It plays a crucial role in the synthesis of various chemical compounds due to its unique structure and properties.
Preparation of Antibacterial Agents
This compound is used in the preparation of antibacterial agents . Its unique structure can be leveraged to design and synthesize new antibacterial agents that can potentially combat resistant strains of bacteria.
Potential Antitumor Agents
There is potential for “Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate” to be used in the synthesis of antitumor agents . The compound’s unique properties could be harnessed to develop new therapeutic agents for cancer treatment.
Frustrated Lewis Pair (FLP) Chemistry
The compound can be utilized in Frustrated Lewis Pair (FLP) chemistry . FLPs are pairs of Lewis acids and bases that are prevented from forming adducts due to steric hindrance, and they have been found to be useful in various chemical reactions, including small molecule activation and catalytic activity .
Lewis Acidic Boranes Synthesis
“Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate” can be used in the synthesis of Lewis acidic boranes . These boranes have been utilized in FLP-based chemistry, which has a wide range of applications in the field of synthetic chemistry .
Water Tolerance
The compound has been explored for its water tolerance in the context of Frustrated Lewis Pair chemistry . This property can be crucial in certain chemical reactions and processes that require water tolerance.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 8-oxo-8-(2,3,4,5-tetrafluorophenyl)octanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F4O3/c1-2-23-13(22)8-6-4-3-5-7-12(21)10-9-11(17)15(19)16(20)14(10)18/h9H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVULSTKNJSESHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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